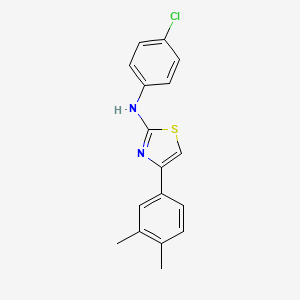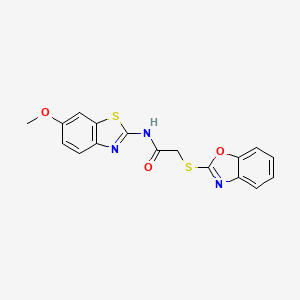![molecular formula C25H18N2O3 B11546053 1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation of 4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using large-scale batch reactors. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthoquinones and benzoxazole derivatives.
Reduction: Formation of amines and reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde
- 2-hydroxy-1-naphthaldehyde
- 1,4-naphthoquinone
Uniqueness
1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol stands out due to its unique combination of a naphthalene core and a benzoxazole moiety. This structural arrangement imparts distinct optical and electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H18N2O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O3/c1-15-5-4-8-23-24(15)27-25(30-23)19-13-17(10-12-21(19)28)26-14-20-18-7-3-2-6-16(18)9-11-22(20)29/h2-14,28-29H,1H3 |
InChI Key |
MRJGWKMWLPYYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545980.png)
![(5E)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11545986.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11545991.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545997.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546015.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11546041.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11546042.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B11546061.png)

